5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde

AhR metabolism FICZ metabolites structural elucidation

5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde (CAS 549548-25-6), also designated 8-hydroxy-FICZ, is a mono-hydroxylated metabolite of the high-affinity aryl hydrocarbon receptor (AhR) ligand 6-formylindolo[3,2-b]carbazole (FICZ). It belongs to the indolo[3,2-b]carbazole class of nitrogen heterocycles and possesses a molecular formula of C19H12N2O2 with a molecular weight of 300.31 g/mol.

Molecular Formula C19H12N2O2
Molecular Weight 300.3 g/mol
CAS No. 549548-25-6
Cat. No. B123797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde
CAS549548-25-6
Molecular FormulaC19H12N2O2
Molecular Weight300.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC4=C(C5=C(N4)C=CC(=C5)O)C(=C3N2)C=O
InChIInChI=1S/C19H12N2O2/c22-9-14-18-13-7-10(23)5-6-16(13)20-17(18)8-12-11-3-1-2-4-15(11)21-19(12)14/h1-9,20-21,23H
InChIKeyUBSNONGPZJJCAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde (CAS 549548-25-6): A Regiospecific Mono-Hydroxylated FICZ Metabolite for AhR Pathway Research & Analytical Reference Standards


5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde (CAS 549548-25-6), also designated 8-hydroxy-FICZ, is a mono-hydroxylated metabolite of the high-affinity aryl hydrocarbon receptor (AhR) ligand 6-formylindolo[3,2-b]carbazole (FICZ) [1]. It belongs to the indolo[3,2-b]carbazole class of nitrogen heterocycles and possesses a molecular formula of C19H12N2O2 with a molecular weight of 300.31 g/mol . The compound is formed endogenously via cytochrome P450 (CYP)-mediated hydroxylation of FICZ, primarily by CYP1A1, and serves as a key intermediate in the AhR signaling autoregulatory feedback loop [1].

Why 5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde Cannot Be Substituted by Other FICZ Hydroxylated Metabolites


The site of hydroxylation on the indolo[3,2-b]carbazole scaffold fundamentally determines each metabolite's biochemical properties—including HPLC retention behavior, mass spectral signature, and substrate affinity for phase II conjugation enzymes—making the 8-hydroxy isomer analytically and functionally non-interchangeable with the 2-hydroxy, 2,8-dihydroxy, 2,10-dihydroxy, or 4,8-dihydroxy congeners [1]. In the well-characterized FICZ metabolic cascade, the 8-hydroxy and 2-hydroxy isomers co-elute as the M3 peak but are distinguishable by distinct 1H-NMR chemical shifts and nuclear Overhauser effect (NOE) correlations, while the dihydroxylated metabolites (M2 and M1 peaks) differ by an additional 16 Da mass unit and exhibit entirely different chromatographic retention [1]. Furthermore, the hydroxylation position governs the efficiency of subsequent sulfation by sulfotransferases (SULTs)—a critical clearance pathway—meaning that substituting one hydroxy-FICZ isomer for another can yield divergent metabolic stability and AhR activation kinetics in cellular assays [2].

Quantitative Differential Evidence for 5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde Versus Closest Analogs


Regioisomeric Structural Confirmation: 8-Hydroxy Versus 2-Hydroxy Position Assignment by 1H-NMR and NOESY

Among the two mono-hydroxylated FICZ metabolites co-eluting as the M3 HPLC peak, the 8-hydroxy isomer (CAS 549548-25-6) was unequivocally distinguished from the 2-hydroxy isomer (CAS 549548-26-7) by 1H-NMR and NOESY spectroscopy [1]. The 8-hydroxy substitution position was confirmed through diagnostic NOE correlations between the hydroxyl proton and adjacent aromatic protons, as well as distinct 1H-NMR chemical shift patterns that differ from those of the 2-hydroxy regioisomer [1]. This structural assignment is further corroborated by independent total synthesis of all five FICZ metabolites, where the 8-hydroxy and 2-hydroxy compounds were prepared via separate synthetic routes and their structures verified [2].

AhR metabolism FICZ metabolites structural elucidation NMR spectroscopy

Molecular Weight Differentiation: Mono-Hydroxylated (MW 300) Versus Parent FICZ (MW 284) and Di-Hydroxylated (MW 316) Metabolites

LC-MS analysis in negative ion electrospray mode established that the M3 metabolite fraction containing 8-hydroxy-FICZ exhibits a molecular ion consistent with a molecular weight of 300 Da, corresponding to the addition of one oxygen atom to the parent FICZ scaffold (MW 284 Da) [1]. In contrast, the M2 and M1 fractions containing di-hydroxylated metabolites demonstrated molecular weights of 316 Da, corresponding to the addition of two oxygen atoms [1]. This mass increment of +16 Da relative to FICZ for mono-hydroxylated species and +32 Da for di-hydroxylated species provides unambiguous mass spectrometric discrimination between hydroxylation states [1].

mass spectrometry FICZ metabolism LC-MS metabolite identification

CYP1A1-Dependent Formation: Preferential First-Step Metabolism Relative to CYP1A2 and CYP1B1

The formation of mono-hydroxylated FICZ metabolites, including 8-hydroxy-FICZ, is catalyzed primarily by CYP1A1 as the most important enzyme for the first metabolic step, as demonstrated using specific enzyme inhibitors and cofactors in rat and human hepatic S9 preparations [1]. CYP1A2 was found to have overlapping specificity with CYP1A1 and can form the same major metabolites, although with different kinetics; CYP1B1 is preferentially involved in the further metabolism of di-hydroxylated rather than mono-hydroxylated metabolites [1]. This enzymatic hierarchy means that 8-hydroxy-FICZ formation is predominantly a CYP1A1-dependent process, distinguishing it from the downstream di-hydroxylated metabolites that require sequential or CYP1B1-mediated oxidation [1].

cytochrome P450 CYP1A1 enzyme kinetics FICZ metabolism

Sulfation Substrate Efficiency: Hydroxylated FICZ Metabolites as Superior SULT Substrates Relative to Parent FICZ

Hydroxylated metabolites of FICZ, including the 8-hydroxy congener, are remarkably good substrates for sulfotransferases (SULTs) 1A1, 1A2, 1B1, and 1E1, in contrast to the parent FICZ which lacks a hydroxyl group for direct sulfation [1]. This differential conjugation efficiency drives the metabolic clearance of FICZ through the sequence: CYP-mediated hydroxylation followed by SULT-mediated sulfation, with sulfoconjugates of phenolic FICZ metabolites detected in human urine [1]. The presence of the hydroxyl group at the 8-position thus represents a critical structural determinant for phase II metabolic routing that is absent in the parent FICZ molecule.

sulfotransferase SULT phase II metabolism conjugation

Commercial Availability and Purity Specification: 98% Standard Purity with Batch-Specific QC Documentation

Commercially, 5,11-dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde (CAS 549548-25-6) is supplied at a standard purity of 98%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses available from vendors such as Bidepharm . In comparison, the 2-hydroxy regioisomer (CAS 549548-26-7) and di-hydroxylated analogs such as 4,8-dihydroxy-FICZ (CAS 549548-27-8) and 2,10-dihydroxy-FICZ (CAS 549548-28-9) are typically available only through custom synthesis with variable purity specifications [1]. The availability of batch-specific QC data for the 8-hydroxy isomer facilitates its use as a certified reference standard in quantitative bioanalytical method validation.

analytical reference standard quality control purity specification procurement

Optimal Research & Industrial Application Scenarios for 5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde (CAS 549548-25-6)


Quantitative LC-MS/MS Reference Standard for FICZ Metabolite Profiling in Biological Matrices

As a structurally confirmed mono-hydroxylated FICZ metabolite with a molecular weight of 300 Da and documented NMR assignment, 8-hydroxy-FICZ serves as an essential calibration reference standard for developing and validating quantitative LC-MS/MS methods to profile FICZ metabolism in cell culture, tissue homogenates, or human biofluids [1]. Its co-elution with the 2-hydroxy isomer on reversed-phase HPLC as the M3 peak necessitates that laboratories procure the authentic 8-hydroxy standard (rather than assuming identity by retention time) for accurate peak assignment and quantification [1].

CYP1A1 Enzyme Activity Probe in Drug Metabolism and Toxicology Studies

Given that CYP1A1 is the primary enzyme responsible for the first-step mono-hydroxylation of FICZ to form 8-hydroxy-FICZ, this compound can be employed as a pathway-specific product biomarker for CYP1A1 catalytic activity in hepatocyte or recombinant enzyme assays [2]. This application is particularly relevant for pharmaceutical toxicology screening, where CYP1A1 induction or inhibition by drug candidates must be assessed, and for environmental toxicology studies evaluating AhR agonist-mediated CYP1A1 activation [2].

Phase II Sulfation Pathway Substrate for SULT Activity Characterization

Hydroxylated FICZ metabolites including 8-hydroxy-FICZ have been demonstrated to be remarkably good substrates for SULT1A1, 1A2, 1B1, and 1E1, and their sulfoconjugates are detectable in human urine [3]. This makes 8-hydroxy-FICZ a useful probe substrate for characterizing SULT isoform activity, studying inter-individual variability in sulfation capacity, or investigating drug–endobiotic interactions at the SULT-mediated conjugation step of the AhR signaling clearance pathway [3].

AhR Signaling Pathway Research and Autoregulatory Feedback Loop Studies

8-Hydroxy-FICZ is a key intermediate in the FICZ/AhR/CYP1A1 autoregulatory feedback loop, where AhR activation by FICZ induces CYP1A1 expression, which in turn metabolizes FICZ to hydroxylated products including 8-hydroxy-FICZ, thereby attenuating AhR signaling [1][2]. Researchers investigating the dynamic regulation of AhR activity, the role of metabolic clearance in terminating AhR signaling, or the impact of CYP1A1 inhibitors on sustained AhR activation require authentic 8-hydroxy-FICZ to distinguish between parent FICZ-driven and metabolite-mediated effects [1][2].

Quote Request

Request a Quote for 5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.